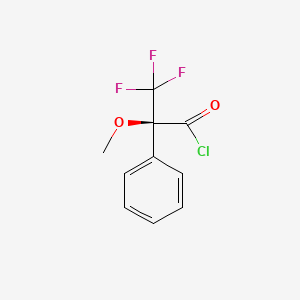

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

説明

特性

IUPAC Name |

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAORVUMOXXAMPL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942621 | |

| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20445-33-4 | |

| Record name | alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (S)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472VA70UL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Chiral Analysis: A Technical Guide to (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride

Introduction: In the landscape of stereochemistry, the precise determination of molecular chirality is paramount for researchers in drug discovery, natural product synthesis, and materials science. Among the arsenal of analytical techniques, the use of chiral derivatizing agents followed by nuclear magnetic resonance (NMR) spectroscopy remains a powerful and accessible method. Central to this methodology is (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, colloquially known as (S)-Mosher's acid chloride. This technical guide provides an in-depth exploration of its discovery, historical significance, and the experimental protocols for its synthesis and application in the renowned Mosher's method for determining absolute configuration and enantiomeric excess.

Discovery and Historical Context

This compound is the activated acyl chloride derivative of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The development of Mosher's acid and its subsequent application as a chiral derivatizing agent was a landmark achievement in the field of stereochemistry.

In 1969, James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University introduced MTPA as a versatile reagent for determining the enantiomeric composition of alcohols and amines.[1] The key innovation lay in creating diastereomeric esters or amides by reacting the chiral substrate with an enantiomerically pure form of Mosher's acid. These diastereomers, unlike the original enantiomers, exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for their differentiation and quantification. The more reactive acid chloride derivative is often preferred for these derivatization reactions.[2]

The Mosher method quickly became a cornerstone of stereochemical analysis due to its reliability and the predictable nature of the induced NMR chemical shift differences.[1] This predictability arises from the preferred conformation of the resulting MTPA esters and amides, where the bulky phenyl group exerts a consistent anisotropic shielding or deshielding effect on the neighboring protons of the substrate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (S)-Mosher's acid chloride is essential for its proper handling, storage, and application.

| Property | Value |

| IUPAC Name | (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride |

| Synonyms | (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, (+)-MTPA-Cl, (S)-(+)-Mosher's acid chloride |

| CAS Number | 20445-33-4 |

| Molecular Formula | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 95-97 °C at 10 mmHg |

| Density | 1.355 g/mL at 25 °C |

Experimental Protocols

Synthesis of this compound

The conversion of (S)-Mosher's acid to its corresponding acyl chloride is a critical step for its use as a derivatizing agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The following is a general protocol using thionyl chloride.

Materials:

-

(S)-α-Methoxy-α-trifluoromethylphenylacetic acid ((S)-MTPA)

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-MTPA in anhydrous benzene or toluene.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive fumes.

-

The resulting crude (S)-Mosher's acid chloride can be purified by distillation under reduced pressure to yield a colorless liquid.

Caption: Workflow for the synthesis of (S)-Mosher's acid chloride.

Determination of Absolute Configuration and Enantiomeric Excess (Mosher's Method)

This protocol outlines the derivatization of a chiral secondary alcohol with both (R)- and (S)-Mosher's acid chloride and subsequent ¹H NMR analysis.

Materials:

-

Chiral alcohol of unknown absolute configuration

-

(R)-Mosher's acid chloride

-

(S)-Mosher's acid chloride

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Anhydrous pyridine or other suitable base (e.g., DMAP)

-

NMR tubes

Procedure:

-

Preparation of the (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve a small amount (1-5 mg) of the chiral alcohol in approximately 0.5 mL of the anhydrous deuterated solvent.

-

Add a small excess of anhydrous pyridine (e.g., 1.5 equivalents).

-

Add a slight molar excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride.

-

Cap the NMR tube and gently agitate to mix the contents. The reaction is typically rapid and proceeds at room temperature.

-

-

Preparation of the (S)-MTPA Ester:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

-

Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

-

For each assigned proton, calculate the chemical shift difference (Δδ) using the formula: Δδ = δₛ - δᵣ, where δₛ is the chemical shift of the proton in the (S)-MTPA ester and δᵣ is the chemical shift of the corresponding proton in the (R)-MTPA ester.

-

-

Determination of Absolute Configuration:

-

Based on the established conformational model of MTPA esters, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

-

By assigning the positive and negative Δδ values to the respective substituents around the chiral center, the absolute configuration of the original alcohol can be deduced.

-

-

Determination of Enantiomeric Excess (ee):

-

For a non-racemic alcohol, the ¹H or ¹⁹F NMR spectrum of a single MTPA derivative (either (R) or (S)) will show two sets of signals corresponding to the two diastereomers.

-

Integrate a pair of well-resolved, non-overlapping signals (one for each diastereomer). The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.

-

Caption: Workflow for determining absolute configuration and ee.

Quantitative Data: Representative ¹H NMR Chemical Shift Differences (Δδ)

The power of Mosher's method lies in the predictable and quantifiable differences in the ¹H NMR chemical shifts of the diastereomeric esters. The following table provides representative Δδ (δₛ - δᵣ) values for protons in different positions relative to the newly formed stereocenter in a generic secondary alcohol derivative.

| Proton Position | Typical Δδ (ppm) | Interpretation |

| Protons on the more sterically hindered side (L₁) | Positive | These protons are shielded by the phenyl group in the (S)-MTPA ester. |

| Protons on the less sterically hindered side (L₂) | Negative | These protons are deshielded by the phenyl group in the (S)-MTPA ester. |

| Methine proton at the stereocenter | Variable/Unreliable | Not typically used for configurational assignment due to inconsistent trends. |

Note: The magnitude of Δδ generally decreases with increasing distance from the stereocenter.

Conclusion

This compound, a derivative of Mosher's acid, remains an indispensable tool in modern organic chemistry. Its discovery revolutionized the determination of absolute stereochemistry and enantiomeric purity. The straightforward and reliable experimental protocols associated with Mosher's method, coupled with the predictable nature of the NMR spectral data, ensure its continued relevance for researchers and scientists in various fields. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful reagent in stereochemical analysis.

References

A Guide to (S)-Mosher's Acid Chloride in Stereochemical Analysis

(S)-Mosher's acid chloride, a derivative of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a cornerstone chiral derivatizing agent in organic chemistry. It is primarily employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral secondary alcohols and amines. This technical guide provides an in-depth overview of its application, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

The fundamental principle behind the use of (S)-Mosher's acid chloride, and its enantiomer (R)-Mosher's acid chloride, lies in the conversion of a pair of enantiomers, which are indistinguishable by standard NMR spectroscopy, into a mixture of diastereomers.[1] These resulting diastereomeric esters or amides possess distinct physical and spectroscopic properties, leading to separable signals in ¹H and ¹⁹F NMR spectra.[1][2]

The analysis of these spectra allows for two critical determinations:

-

Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be quantified by integrating the signals corresponding to each diastereomer.[1]

-

Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-Mosher's acid chlorides, the absolute stereochemistry of the chiral center can be elucidated based on a predictable model of anisotropic shielding effects.[3][4]

Core Principles of Mosher's Method

The diagnostic power of Mosher's method stems from the conformational preferences of the resulting MTPA esters or amides. The Mosher's acid moiety adopts a conformation where the trifluoromethyl (CF₃), methoxy (OCH₃), and phenyl (Ph) groups create a distinct anisotropic environment. The phenyl group, in particular, exerts a significant shielding effect on nearby protons.

In the diastereomeric esters, the substituents at the stereogenic center of the alcohol or amine will experience differential shielding by the phenyl group of the Mosher's acid moiety. This results in measurable differences in their chemical shifts (Δδ = δS - δR), which can be correlated to their spatial arrangement and, consequently, the absolute configuration of the original chiral center.[2][5]

Experimental Protocols

The following are generalized protocols for the preparation of Mosher's esters and amides for NMR analysis. The reactions are typically carried out on a small scale, often directly in an NMR tube.

1. Preparation of Mosher's Esters from Chiral Alcohols

This procedure details the formation of diastereomeric esters from a chiral alcohol using both (R)- and (S)-Mosher's acid chloride.

-

Materials:

-

Chiral alcohol (approx. 5 mg)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

-

Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

-

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.

-

Add a small excess of anhydrous pyridine (approximately 5-10 µL).

-

To this solution, add a slight molar excess (approximately 1.2 equivalents) of (S)-Mosher's acid chloride.

-

Cap the NMR tube and mix the contents thoroughly by gentle agitation.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion, which can be monitored by TLC or ¹H NMR.[1]

-

In a separate, clean, dry NMR tube, repeat the entire procedure using (R)-Mosher's acid chloride.[1]

-

2. Preparation of Mosher's Amides from Chiral Amines

This protocol outlines the synthesis of diastereomeric amides from a chiral amine.

-

Materials:

-

Chiral amine (approx. 5 mg)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

-

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of the anhydrous deuterated solvent.

-

Add a slight molar excess (approximately 1.1 equivalents) of (S)-Mosher's acid.

-

Add one equivalent of the coupling agent (e.g., DCC).

-

Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

-

In a separate, clean, dry NMR tube, repeat the procedure using (R)-Mosher's acid.[1]

-

Data Presentation and Interpretation

The analysis of the ¹H and/or ¹⁹F NMR spectra of the resulting diastereomers is the cornerstone of the Mosher's acid method.

Quantitative Data Summary

The key quantitative data obtained from Mosher's analysis are the chemical shift differences (Δδ) between the signals of the diastereomers formed from the (S)- and (R)-Mosher's acid chlorides.

| Proton/Group | δ (S-Ester) (ppm) | δ (R-Ester) (ppm) | Δδ (δS - δR) (ppm) |

| Side Chain 1 | |||

| H-1' | 2.45 | 2.35 | +0.10 |

| H-2' | 1.92 | 1.80 | +0.12 |

| Side Chain 2 | |||

| H-1'' | 4.02 | 4.10 | -0.08 |

| H-2'' | 1.18 | 1.25 | -0.07 |

Table 1: Example of ¹H NMR chemical shift data for a pair of diastereomeric Mosher esters. Positive Δδ values indicate protons on one side of the Mosher's plane, while negative values indicate protons on the other side.

Interpretation of Δδ Values for Absolute Configuration

A model developed by Mosher is used to assign the absolute configuration based on the sign of the Δδ values. The model assumes a specific conformation of the Mosher's ester where the C=O and CF₃ groups are eclipsed with the carbinol proton. This places the substituents of the original alcohol or amine into two distinct shielding zones created by the phenyl ring.

-

Protons with a positive Δδ (δS > δR) are located on one side of the plane defined by the C-O-C(O)-C bond of the ester.

-

Protons with a negative Δδ (δS < δR) are on the opposite side.

By assigning the protons in the chiral substrate and analyzing the pattern of positive and negative Δδ values, the absolute configuration of the stereocenter can be determined.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic behind determining the absolute configuration using Mosher's method.

Conclusion

(S)-Mosher's acid chloride, in conjunction with its (R)-enantiomer, remains a powerful and widely used tool in organic chemistry for the stereochemical analysis of chiral alcohols and amines.[6] The method's reliability, coupled with the straightforward experimental procedures and the clear logic of data interpretation, makes it an indispensable technique for researchers in academia and the pharmaceutical industry. The ability to unambiguously determine both enantiomeric excess and absolute configuration is critical for the synthesis and development of chiral molecules, particularly in the context of drug discovery and development where stereochemistry plays a vital role in biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. individual.utoronto.ca [individual.utoronto.ca]

- 6. pubs.acs.org [pubs.acs.org]

A Guide to the Synthesis and Preparation of Enantiopure Mosher's Acid Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of enantiopure Mosher's acid chloride, a critical reagent for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. This document outlines the key synthetic steps, including the resolution of racemic Mosher's acid and its subsequent conversion to the corresponding acid chloride. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the effective preparation of this important analytical tool.

Introduction

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride are indispensable reagents in stereochemistry.[1] Developed by Harry S. Mosher and his colleagues, these chiral derivatizing agents react with enantiomeric alcohols and amines to form diastereomeric esters and amides, respectively.[2][3] These diastereomers exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy, allowing for the determination of enantiomeric excess (ee) and the assignment of absolute configuration.[4] The preparation of enantiopure Mosher's acid chloride is therefore a crucial first step for these applications.

This guide details the two primary stages for obtaining enantiopure Mosher's acid chloride:

-

Resolution of Racemic Mosher's Acid: A classical resolution method employing a chiral amine to separate the racemic mixture of Mosher's acid into its individual enantiomers.

-

Conversion to Mosher's Acid Chloride: The transformation of the enantiopure carboxylic acid to the more reactive acid chloride, typically using a chlorinating agent such as thionyl chloride.

Synthesis and Resolution of Mosher's Acid

The synthesis of racemic Mosher's acid is the initial step, followed by the critical resolution process to obtain the desired enantiopure form.

Synthesis of Racemic Mosher's Acid (MTPA)

A common route to racemic α-methoxy-α-(trifluoromethyl)phenylacetic acid is not detailed here, as the focus is on the preparation of the enantiopure chloride from the commercially available racemic acid.

Resolution of Racemic Mosher's Acid

The separation of racemic Mosher's acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-α-phenylethylamine. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid

This protocol is adapted from the procedure described by Dale, Dull, and Mosher in their seminal 1969 paper in the Journal of Organic Chemistry.[2]

Materials:

-

(±)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid

-

(+)-α-Phenylethylamine

-

Methanol

-

Acetone

-

6N Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium chloride

Procedure:

-

Salt Formation: In a 500-mL Erlenmeyer flask, dissolve 23.4 g (0.10 mol) of (±)-α-methoxy-α-(trifluoromethyl)phenylacetic acid in 150 mL of acetone. To this solution, add a solution of 12.1 g (0.10 mol) of (+)-α-phenylethylamine in 50 mL of acetone.

-

Crystallization: Allow the solution to stand at room temperature for several hours, during which time the less soluble diastereomeric salt will crystallize.

-

Isolation and Recrystallization: Collect the crystalline salt by filtration. Recrystallize the salt from a mixture of methanol and acetone (e.g., 1:1 v/v) to improve diastereomeric purity. Typically, two or three recrystallizations are sufficient.

-

Liberation of the Free Acid: Dissolve the recrystallized salt in a minimal amount of water and acidify with 6N hydrochloric acid until the solution is strongly acidic (pH < 2).

-

Extraction: Extract the liberated Mosher's acid with diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined ether extracts with saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the diethyl ether by rotary evaporation to yield the enantiopure Mosher's acid. The enantiomeric purity can be determined by conversion to a methyl ester and analysis by chiral gas chromatography or by NMR analysis after derivatization with a chiral alcohol of known high enantiomeric purity.

Logical Workflow for the Resolution of Racemic Mosher's Acid

Caption: Workflow for the resolution of racemic Mosher's acid.

Preparation of Enantiopure Mosher's Acid Chloride

The conversion of the resolved, enantiopure Mosher's acid to its more reactive acid chloride is a critical step for its use as a derivatizing agent. Thionyl chloride is a commonly used reagent for this transformation.

Experimental Protocol: Preparation of (-)-Mosher's Acid Chloride

This protocol describes a general method for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.[5]

Materials:

-

Enantiopure (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10.0 g (42.7 mmol) of enantiopure (-)-Mosher's acid.

-

Addition of Reagents: Add 20 mL of dry benzene (or toluene) to the flask. Carefully add 7.3 mL (100 mmol) of thionyl chloride to the suspension. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

Purification: The crude Mosher's acid chloride can be purified by vacuum distillation.

Signaling Pathway for the Conversion of Mosher's Acid to Mosher's Acid Chloride

Caption: Conversion of Mosher's acid to its acid chloride.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of enantiopure Mosher's acid and its chloride.

Table 1: Physical and Chemical Properties

| Property | (R)-(-)-Mosher's Acid Chloride | (S)-(+)-Mosher's Acid Chloride |

| CAS Number | 39637-99-5 | 20445-33-4 |

| Molecular Formula | C₁₀H₈ClF₃O₂ | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol | 252.62 g/mol |

| Boiling Point | 95-97 °C at 0.05 mmHg | 95-97 °C at 0.05 mmHg |

| Density | ~1.35 g/mL at 25 °C | ~1.35 g/mL at 25 °C |

Table 2: Typical Yields and Purity

| Step | Product | Typical Yield | Typical Enantiomeric Excess (ee) |

| Resolution | Enantiopure Mosher's Acid | 35-45% (after recrystallization) | >99% |

| Chlorination | Enantiopure Mosher's Acid Chloride | >90% | >99% |

Note: Yields are highly dependent on the specific experimental conditions and the number of recrystallization steps.

Conclusion

The preparation of enantiopure Mosher's acid chloride is a well-established and reliable process that is fundamental to the analysis of chiral molecules in research and development. The classical resolution of racemic Mosher's acid followed by conversion to the acid chloride using thionyl chloride remains a robust and widely practiced methodology. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize this essential chiral derivatizing agent for their analytical needs. Careful execution of the experimental procedures is paramount to achieving high enantiomeric purity and yield.

References

- 1. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]

- 2. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]

- 3. The Retort [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to (S)-MTPA-Cl: Properties, Applications, and Experimental Protocols

(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride , commonly known as (S)-MTPA-Cl or Mosher's acid chloride , is a pivotal chiral derivatizing agent in the field of stereochemistry.[1][2][3][4] Its utility is most pronounced in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy, a technique widely referred to as the Mosher method.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-MTPA-Cl, detailed experimental protocols for its application, and the underlying principles of its use for researchers, scientists, and professionals in drug development.

Core Properties of (S)-MTPA-Cl

(S)-MTPA-Cl is a colorless to almost colorless liquid that is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (0-10°C).[3][7] It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2][3]

Physical and Chemical Data

A summary of the key physical and chemical properties of (S)-MTPA-Cl is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Full Name | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | [1] |

| Synonyms | (S)-(+)-MTPA-Cl, Mosher's acid chloride | [1][3][4] |

| CAS Number | 20445-33-4 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [2] |

| Molecular Weight | 252.62 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3][7] |

| Boiling Point | 99 °C at 12 mmHg; 213-214 °C (lit.) | [3][8] |

| Density | 1.35 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.469 (lit.) | [8] |

| Optical Activity ([α]20/D) | +132±2°, c = 6% in chloroform | [8] |

| Purity (GC) | >98.0% | [3] |

| Enantiomeric Excess (ee) | min. 99.0% | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S)-MTPA-Cl.

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Spectra available for reference. | [2][9] |

| ¹³C NMR | Spectra available for reference. | [2] |

| ¹⁹F NMR | Spectra available for reference. | [2] |

The Mosher Method: Determining Absolute Configuration and Enantiomeric Excess

The primary application of (S)-MTPA-Cl is in the Mosher method, a powerful NMR technique used to elucidate the stereochemistry of chiral secondary alcohols and amines.[5][6] The method involves the reaction of the chiral substrate with both enantiomers of MTPA-Cl, (S)-MTPA-Cl and (R)-MTPA-Cl, to form a pair of diastereomeric esters or amides. These diastereomers exhibit distinct NMR spectra, particularly in the chemical shifts of protons located near the newly formed chiral center.[5]

The underlying principle of this differentiation lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric esters, the phenyl group shields nearby protons of the alcohol or amine. By comparing the chemical shifts (δ) of corresponding protons in the (S)-MTPA and (R)-MTPA derivatives, a difference (Δδ = δS - δR) can be calculated. The sign of this Δδ value for protons on either side of a plane defined by the MTPA moiety in a conformational model allows for the unambiguous assignment of the absolute configuration of the stereocenter.

Logical Workflow of the Mosher Method

The following diagram illustrates the logical workflow for determining the absolute configuration of a chiral alcohol using (S)-MTPA-Cl and its enantiomer.

References

- 1. benchchem.com [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. experts.umn.edu [experts.umn.edu]

- 6. rsc.org [rsc.org]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. grokipedia.com [grokipedia.com]

CAS number 20445-33-4 chemical information and safety

An In-depth Technical Guide to (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (CAS 20445-33-4)

Chemical Identification and Overview

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, identified by CAS number 20445-33-4, is a specialized acyl chloride widely known in the fields of organic chemistry and stereochemical analysis.[1][2] It is most commonly referred to as (+)-Mosher's acid chloride or (S)-(+)-MTPA-Cl.[3][4] This compound is a chiral derivatizing agent, primarily utilized for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

The molecule's utility stems from its trifluoromethyl group and the chiral center which, after reaction with a chiral substrate, forms diastereomeric esters or amides. These diastereomers exhibit distinct NMR spectral properties, allowing for detailed stereochemical assignment.[1][5][6] It is a valuable tool in the synthesis and characterization of natural products, pheromones, and other complex chiral molecules.[3]

Physicochemical Properties

(+)-Mosher's chloride is a colorless to slightly yellow liquid under standard conditions.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [1][6] |

| Molecular Weight | 252.62 g/mol | [3] |

| Appearance | Colorless to slight yellow liquid | [4][5] |

| Boiling Point | 213-214 °C (lit.) | [3] |

| Density | 1.35 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.469 (lit.) | [3] |

| Optical Purity (ee) | ≥98% (GLC) | [3] |

| Storage Temperature | −20°C | [3] |

| Solubility | Reacts with water |

Safety and Handling

(+)-Mosher's chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment. Thermal decomposition can release toxic gases such as hydrogen chloride and hydrogen fluoride.[6]

| Hazard Class | GHS Classification |

| Pictogram | GHS05 |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage.[3][6] |

| Storage Class | 8A: Combustible corrosive hazardous materials |

Precautionary Measures & First Aid:

-

Prevention: Wear protective gloves, clothing, eye, and face protection (P280).[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower (P303 + P361 + P353). Immediately call a POISON CENTER or doctor.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). Immediately call a POISON CENTER or doctor.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (P301 + P330 + P331).[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

Handling: Use in a well-ventilated area, preferably a fume hood. It is moisture-sensitive and reacts with water, liberating toxic gas.[6] Keep away from heat and sources of ignition.[6]

-

Incompatible Materials: Strong oxidizing agents, water, and moist air.[6]

Core Application: Mosher's Ester Analysis

The primary application of (+)-Mosher's chloride is in Mosher's ester analysis, a definitive NMR method for assigning the absolute configuration of chiral secondary alcohols and amines.[1] The methodology involves two parallel reactions where the chiral substrate is treated separately with both (S)-(+)- and (R)-(-)-MTPA chloride to form a pair of diastereomeric esters.

The underlying principle is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting esters, the phenyl group and the trifluoromethyl group orient themselves to shield or deshield nearby protons of the substrate. By comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute stereochemistry of the carbinol or amino center can be reliably determined.[1][5][6]

Reaction Mechanism and Stereochemical Principle

The reaction of (+)-Mosher's chloride with a chiral alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the stable MTPA ester and hydrochloric acid, which is typically scavenged by a non-nucleophilic base like pyridine.

Caption: General reaction of (+)-Mosher's chloride with a chiral alcohol.

Experimental Protocol: Mosher's Ester Analysis

The following is a generalized protocol for the preparation of diastereomeric MTPA esters for NMR analysis, adapted from established methodologies.[1][4] Two separate reactions must be run in parallel: one with (S)-(+)-MTPA-Cl and one with (R)-(-)-MTPA-Cl.

Materials:

-

Chiral alcohol or amine of interest (~5 mg)

-

(S)-(+)-MTPA-Cl (CAS 20445-33-4) (1.2 - 1.5 equivalents)

-

(R)-(-)-MTPA-Cl (1.2 - 1.5 equivalents)

-

Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)

-

Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃) as solvent

-

NMR tubes, syringes, and standard laboratory glassware (dried)

Procedure:

-

Preparation: In a clean, dry NMR tube or small vial, dissolve the chiral alcohol (~5 mg) in anhydrous DCM or CDCl₃ (approx. 0.5 mL).

-

Addition of Base: Add a slight excess of anhydrous pyridine (approx. 10 µL) to the solution to act as a catalyst and acid scavenger.

-

Derivatization (Parallel Reactions):

-

Reaction A: To the solution of the alcohol, add (S)-(+)-MTPA-Cl (~1.2 eq).

-

Reaction B (in a separate vessel): Prepare an identical solution of the alcohol and add (R)-(-)-MTPA-Cl (~1.2 eq).

-

-

Reaction Monitoring: Seal the vessels and allow the reactions to proceed at room temperature. The reaction is typically complete within 2-4 hours but may be left longer to ensure completion. Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the carbinol proton signal.

-

Work-up (Optional but Recommended): For cleaner spectra, the crude reaction mixture can be passed through a small plug of silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to remove excess reagents and pyridinium salts.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.

-

Data Interpretation:

-

Assign the proton signals for both diastereomers.

-

Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δ(S-ester) - δ(R-ester).

-

Protons with a positive Δδ value are assigned to one side of the MTPA plane, and those with a negative Δδ value are on the other, allowing for the assignment of the absolute configuration of the stereocenter.

-

Caption: Experimental workflow for Mosher's ester analysis.

Biological Activity Context

(+)-Mosher's chloride is not a biologically active molecule in the traditional sense of a drug or therapeutic agent. It is a reactive chemical reagent designed for ex vivo analytical purposes. Its interaction with biological molecules is limited to its use in derivatizing purified natural products or metabolites to determine their stereochemistry.

However, it plays a critical indirect role in drug development and natural product chemistry. By enabling the unambiguous assignment of absolute stereochemistry, it helps researchers understand the structure-activity relationships of potentially bioactive compounds. For instance, studies have used Mosher's method to determine the configuration of newly isolated natural products that were subsequently found to possess antiproliferative or anti-neuroinflammatory activities.[7] Its utility is also noted in the synthesis of agrochemicals where specific stereoisomers can have enhanced efficacy.

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Mosher's Ester Formation with Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of Mosher's esters, a critical technique in stereochemical analysis. The derivatization of chiral alcohols with Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), allows for the determination of absolute configuration and the assessment of enantiomeric purity through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The core principle involves the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical and spectral properties.[4][5]

Core Mechanism of Esterification

The formation of a Mosher's ester is a covalent modification of a chiral alcohol with an enantiomerically pure form of Mosher's acid (either (R)-MTPA or (S)-MTPA). This transformation converts the enantiomeric alcohol mixture into a mixture of diastereomeric esters. These diastereomers, unlike their parent enantiomers, exhibit different chemical shifts in both proton (¹H) and fluorine (¹⁹F) NMR spectra, enabling their differentiation and quantification.[1][5]

The esterification can be achieved through two primary pathways:

-

Activation of Mosher's Acid with Carbodiimides (Steglich Esterification): This is a widely used method that employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

-

Use of Mosher's Acid Chloride: The more reactive acid chloride derivative of MTPA can be used to directly acylate the alcohol, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2][4]

The Steglich esterification is often preferred for its mild reaction conditions, which are suitable for acid-sensitive substrates.[7][8] The mechanism proceeds as follows:

-

Activation of Carboxylic Acid: DCC reacts with Mosher's acid to form a highly reactive O-acylisourea intermediate.[8]

-

Catalysis by DMAP: DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea intermediate.[8] This forms a reactive N-acylpyridinium salt ("active ester"). This step is crucial for accelerating the reaction and suppressing the formation of a common side product, the unreactive N-acylurea, which can arise from the slow rearrangement of the O-acylisourea.[8][9]

-

Nucleophilic Attack: The chiral alcohol attacks the activated N-acylpyridinium salt, forming the desired diastereomeric ester.

-

Byproduct Formation: The reaction yields the stable and largely insoluble N,N'-dicyclohexylurea (DCU) as a precipitate.[8]

Data Presentation: NMR Analysis

The primary quantitative data derived from Mosher's ester analysis is the difference in chemical shifts (Δδ) for protons in the two diastereomeric esters.[10][11] The analysis requires the synthesis of two separate esters: one from the chiral alcohol and (R)-MTPA, and another from the same alcohol and (S)-MTPA.[6] By convention, the chemical shift difference is calculated as Δδ = δS - δR.[12] The sign of the Δδ values for protons on either side of the carbinol carbon is used to deduce the absolute configuration based on a conformational model of the esters.[12][13]

| Proton Group | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Phenyl Group |

| L₁ Protons | 2.35 | 2.25 | -0.10 | Shielded (Behind the plane) |

| L₂ Protons | 3.90 | 4.15 | +0.25 | Deshielded (In the plane) |

Table 1: Representative quantitative data from a Mosher's ester NMR analysis. The signs of the Δδ values are used to assign the absolute stereochemistry of the alcohol.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. A typical analysis requires approximately 4-6 hours of active effort over one to two days.[1][14]

This protocol is adapted from the general procedure for Steglich esterification.[9][15]

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add enantiomerically pure (R)- or (S)-Mosher's acid (1.2 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Coupling: Add DCC (1.2-1.5 equiv.) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the alcohol.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[16]

-

Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid (e.g., 0.5 N HCl) to remove DMAP and any unreacted DCC, followed by a saturated sodium bicarbonate solution to remove unreacted Mosher's acid.[15][16]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Analysis: The crude ester is often pure enough for NMR analysis. The procedure is repeated in a separate reaction using the other enantiomer of Mosher's acid.

This method uses the more reactive acid chloride.[4]

-

Preparation: Dissolve the chiral alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., pyridine or CH₂Cl₂ containing a non-nucleophilic base like triethylamine).

-

Reagent Addition: Slowly add the enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1-1.3 equiv.) to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction with water. If using CH₂Cl₂, perform aqueous washes similar to the DCC protocol to remove the base and any hydrolyzed acid chloride.

-

Analysis: Dry the organic phase, concentrate, and prepare the sample for NMR analysis. Repeat the process with the other enantiomer of the acid chloride.

Mandatory Visualizations

Caption: Reaction mechanism of Mosher's ester formation via Steglich esterification.

Caption: Standard experimental workflow for determining absolute configuration.

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mosher's acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 12. Mosher ester derivatives [sites.science.oregonstate.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

Determining the Absolute Stereochemistry of Primary Amines: A Technical Guide to Mosher's Amide Analysis

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Mosher's amide analysis is a powerful and widely utilized NMR spectroscopic method for elucidating the absolute stereochemistry of chiral primary amines, a functional group prevalent in a multitude of pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this indispensable analytical technique.

Core Principle: Diastereomeric Differentiation through Anisotropic Effects

Mosher's amide analysis hinges on the conversion of a chiral primary amine of unknown stereochemistry into a pair of diastereomeric amides by derivatization with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride.[1][2]

The foundational principle of the method lies in the anisotropic effect of the phenyl ring of the Mosher's acid moiety.[3] In the resulting diastereomeric amides, the substituents at the stereocenter of the original amine will experience different magnetic environments in the NMR spectrometer. This is due to the fixed spatial orientation of the phenyl group relative to the amine's substituents in the preferred conformation of the diastereomers. Consequently, the proton signals of these substituents will exhibit different chemical shifts (δ) in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the primary amine can be unequivocally assigned.[4][5]

Conformational Model of Mosher's Amides

The predictability of Mosher's method relies on the assumption of a preferred conformation of the diastereomeric amides in solution. Extensive studies, including X-ray crystallography and computational analysis, have established a reliable conformational model.[3] In this model, the trifluoromethyl (CF₃) group, the methoxy (OCH₃) group, and the carbonyl (C=O) group of the Mosher's acid portion, along with the nitrogen and the α-proton of the original amine, tend to lie in a plane to minimize steric interactions. The bulky phenyl group is oriented away from the substituents on the chiral amine.

This preferred conformation places the substituents of the chiral amine (let's denote them as L₁ and L₂ where L₁ is the smaller group and L₂ is the larger group) in distinct spatial relationships with the phenyl ring of the (R)- and (S)-MTPA moieties.

In the (R)-MTPA amide, the L₂ group is shielded by the phenyl ring, causing its proton signals to appear at a higher field (lower ppm) in the ¹H NMR spectrum. Conversely, in the (S)-MTPA amide, the L₁ group is shielded. This differential shielding is the key to interpreting the NMR data.

dot

Caption: Conformational basis of Mosher's amide analysis.

Experimental Protocols

A generalized experimental workflow for Mosher's amide analysis of a primary amine is outlined below. It is crucial to perform two separate reactions, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.

dot

Caption: Experimental workflow for Mosher's amide analysis.

Detailed Methodology for Amide Synthesis

Materials:

-

Chiral primary amine (~10-20 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

-

Anhydrous pyridine or triethylamine (2-3 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: In two separate, dry vials, dissolve the chiral primary amine in anhydrous DCM or CDCl₃.

-

Addition of Base: To each vial, add anhydrous pyridine or triethylamine.

-

Derivatization: To one vial, add (R)-MTPA-Cl dropwise. To the other vial, add (S)-MTPA-Cl dropwise.

-

Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench each reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the resulting diastereomeric amides by flash column chromatography on silica gel.

-

NMR Analysis: Dissolve each purified diastereomer in CDCl₃ and acquire high-resolution ¹H NMR spectra.

Data Presentation and Interpretation

The cornerstone of the analysis is the calculation of the chemical shift difference, Δδ, for each corresponding proton in the two diastereomeric amides, where Δδ = δ(S-amide) - δ(R-amide) . A positive Δδ value indicates that the proton is in a more shielded environment in the (R)-amide, while a negative Δδ value signifies greater shielding in the (S)-amide.

By assigning the ¹H NMR spectra of both diastereomers and calculating the Δδ values, a "map" of the stereochemistry around the chiral center can be constructed.

Table 1: Representative ¹H NMR Data for Mosher's Amides of Primary Amines

| Chiral Amine | Proton | δ (R-amide) (ppm) | δ (S-amide) (ppm) | Δδ (δS - δR) (ppm) |

| (R/S)-1-Phenylethylamine | CH₃ | 1.35 | 1.45 | +0.10 |

| α-H | 5.05 | 4.95 | -0.10 | |

| Aromatic-H (ortho) | 7.28 | 7.35 | +0.07 | |

| (R/S)-Alanine methyl ester | CH₃ | 1.30 | 1.42 | +0.12 |

| α-H | 4.40 | 4.28 | -0.12 | |

| OCH₃ | 3.70 | 3.75 | +0.05 | |

| (R/S)-Amphetamine | CH₃ | 1.10 | 1.20 | +0.10 |

| β-H | 2.80 | 2.70 | -0.10 | |

| α-H | 3.20 | 3.10 | -0.10 |

Note: The specific chemical shift values can vary depending on the solvent and concentration. The sign of Δδ is the critical parameter.

Based on the established conformational model, for an amine with the (R) configuration, the protons of the larger substituent (L₂) will have positive Δδ values, while the protons of the smaller substituent (L₁) will have negative Δδ values. The opposite is true for an amine with the (S) configuration.

Applications in Drug Development: A Case Study Approach

Mosher's amide analysis is a routine and invaluable tool in the pharmaceutical industry for the stereochemical assignment of chiral amines, which are common motifs in active pharmaceutical ingredients (APIs).

Case Study: Determination of the Absolute Configuration of Phantasmidine

Phantasmidine is a natural product that acts as a potent nicotinic acetylcholine receptor agonist. In the course of its total synthesis, Mosher's amide analysis was employed to unequivocally establish its absolute configuration.[6] By preparing the (R)- and (S)-MTPA amides of a synthetic intermediate, researchers were able to analyze the ¹H NMR spectra. The observed shielding and deshielding patterns of specific protons in the cyclobutane and pyridine rings of the molecule were consistent with the predicted model, allowing for the confident assignment of the absolute stereochemistry of the natural product. This stereochemical knowledge was crucial for understanding its structure-activity relationship.

Application in the Synthesis of Chiral Drugs

The synthesis of enantiomerically pure drugs often involves the use of chiral building blocks or asymmetric catalytic methods. Mosher's amide analysis is frequently used to:

-

Confirm the stereochemical outcome of asymmetric reactions: After performing an enantioselective synthesis of a chiral amine, Mosher's method can be used to verify that the desired enantiomer was produced.

-

Determine the enantiomeric purity of a sample: Although primarily a tool for absolute configuration determination, the integration of the distinct signals of the two diastereomers in the NMR spectrum can also provide an estimate of the enantiomeric excess (ee).

-

Characterize chiral intermediates and final APIs: Regulatory bodies require stringent characterization of drug substances, including their stereochemistry. Mosher's amide analysis provides robust data to support these regulatory submissions.

For instance, in the development of drugs like amphetamine and its derivatives, where the different enantiomers have distinct pharmacological activities, Mosher's method can be a critical quality control tool.[7]

Conclusion

Mosher's amide analysis remains a cornerstone technique for the determination of the absolute configuration of chiral primary amines. Its reliability, predictability, and the wealth of information it provides from a relatively straightforward set of experiments make it an indispensable tool for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development. A thorough understanding of its principles and careful execution of the experimental protocol can provide unambiguous stereochemical assignments, which are critical for the advancement of drug discovery and the development of safe and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. researchgate.net [researchgate.net]

Determining Absolute Configuration: An In-depth Technical Guide to Mosher's Method

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. Among the various techniques available, Mosher's method stands as a powerful and widely adopted NMR spectroscopic tool for elucidating the absolute configuration of chiral secondary alcohols and amines. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data analysis involved in the successful application of Mosher's method.

Core Principles of Mosher's Method

The fundamental principle of Mosher's method lies in the conversion of a pair of enantiomers, which are indistinguishable by standard NMR spectroscopy, into a mixture of diastereomers. This is achieved by reacting the chiral substrate with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl).[1]

The resulting diastereomeric esters (or amides) possess distinct physical and chemical properties, leading to different chemical shifts in their ¹H NMR spectra.[2] By preparing two separate derivatives using both the (R)- and (S)-enantiomers of MTPA, the absolute configuration of the chiral center in the original molecule can be determined by analyzing the differences in the chemical shifts (Δδ) of protons located near the newly formed ester linkage.

This analysis is based on a widely accepted conformational model of the MTPA esters. In the most stable conformation, the phenyl group of the MTPA moiety creates a distinct anisotropic shielding effect on the neighboring protons of the alcohol.[3][4] By comparing the chemical shifts of the protons in the (R)-MTPA ester and the (S)-MTPA ester, a differential shielding effect is observed. The sign of the calculated chemical shift difference (Δδ = δS - δR) for protons on either side of the MTPA plane in the conformational model allows for the unambiguous assignment of the absolute configuration of the stereocenter.[5] A positive Δδ value is typically observed for protons on one side of the plane, while a negative value is observed for those on the other.

Experimental Protocols

The successful application of Mosher's method hinges on the careful preparation and analysis of the MTPA esters. The following section provides a detailed methodology for the key experiments.

Preparation of (R)- and (S)-MTPA Esters

This protocol outlines the separate reactions of a chiral secondary alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride.[5][6]

Materials:

-

Chiral secondary alcohol (approx. 2-5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

Standard laboratory glassware (round-bottom flasks, syringes, etc.)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Two separate reactions are carried out in parallel. In two clean, dry round-bottom flasks, dissolve approximately 1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.

-

Base Addition: To each flask, add a slight molar excess (approx. 1.2 equivalents) of anhydrous pyridine or a catalytic amount of DMAP.

-

Esterification:

-

To one flask, add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.

-

To the second flask, add a slight molar excess (approx. 1.2 equivalents) of (S)-MTPA-Cl.

-

-

Reaction Monitoring: Cap the flasks and stir the reactions at room temperature for 1-4 hours, or until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute each reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude esters by silica gel column chromatography to remove any unreacted starting materials and byproducts.

NMR Spectroscopic Analysis

Procedure:

-

Sample Preparation: Prepare two separate NMR samples by dissolving an accurately weighed amount of the purified (R)-MTPA ester and (S)-MTPA ester in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR spectra for both samples. Ensure sufficient resolution to accurately determine the chemical shifts of all relevant protons. For complex molecules, 2D NMR techniques such as COSY and HSQC may be necessary to aid in the assignment of proton signals.[2]

Data Presentation and Analysis

The core of Mosher's method is the systematic analysis of the differences in chemical shifts between the two diastereomeric esters.

Tabulation of NMR Data

All quantitative data should be summarized in a clear and structured table. This allows for easy comparison of the chemical shifts and the calculated Δδ values.

Table 1: Example ¹H NMR Data for Mosher's Method Analysis

| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

| H-1' (Side Chain 1) | 2.35 | 2.45 | +0.10 |

| H-2' (Side Chain 1) | 1.80 | 1.92 | +0.12 |

| H-1'' (Side Chain 2) | 4.10 | 4.02 | -0.08 |

| H-2'' (Side Chain 2) | 1.25 | 1.18 | -0.07 |

Note: This is a representative table; actual chemical shifts will vary depending on the molecule under investigation.[6]

Interpretation of Δδ Values

The sign of the calculated Δδ values is directly correlated with the absolute configuration of the chiral center. Based on the established conformational model, protons on one side of the carbinol will exhibit positive Δδ values, while those on the opposite side will show negative values.

By mapping the signs of the Δδ values onto the structure of the molecule, the spatial arrangement of the substituents around the chiral center can be deduced, leading to the assignment of its absolute configuration as either (R) or (S). It is important to note that the oxymethine proton (the proton attached to the carbinol carbon) is generally not used in the analysis as its chemical shift can be erratic.[2]

Conclusion

Mosher's method remains a robust and reliable technique for determining the absolute configuration of chiral secondary alcohols and amines. Its widespread use in natural product synthesis, drug discovery, and stereochemical analysis is a testament to its power and versatility. By following rigorous experimental protocols and employing systematic data analysis, researchers can confidently elucidate the stereochemistry of chiral molecules, a critical step in understanding their biological activity and advancing chemical research.

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. individual.utoronto.ca [individual.utoronto.ca]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride , commonly known as (S)-(+)-Mosher's acid chloride or (S)-MTPA-Cl , is a chiral derivatizing agent of paramount importance in the field of stereochemistry. Its primary application lies in the determination of the absolute configuration and enantiomeric excess of chiral alcohols and amines through nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the key features, properties, and applications of (S)-MTPA-Cl, tailored for professionals in research and drug development.

Core Properties and Specifications

(S)-MTPA-Cl is a stable, clear to light yellow liquid at room temperature, valued for its high purity and specific optical rotation. These properties are crucial for its role as a chiral resolving agent. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, often simplifying the analysis of the resulting diastereomeric derivatives.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of (S)-MTPA-Cl

| Property | Value |

| CAS Number | 20445-33-4[1] |

| Molecular Formula | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol |

| Appearance | Clear, almost colorless liquid[2] |

| Purity | ≥99% |

| Boiling Point | 213-214 °C (lit.) |

| Density | 1.35 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.469 (lit.) |

| Optical Rotation ([α]20/D) | +132 ± 2°, c = 6% in chloroform |

| Storage Temperature | −20°C |

Table 2: Spectroscopic Data of (S)-MTPA-Cl

| Spectrum | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | Phenyl protons: ~7.4-7.6 ppm (m), Methoxy protons: ~3.6 ppm (s) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon: ~168 ppm, Phenyl carbons: ~128-132 ppm, Methoxy carbon: ~55 ppm, CF₃ carbon: ~122 ppm (q, ¹JCF ≈ 288 Hz) |

| ¹⁹F NMR (CDCl₃) | Singlet at approximately -72 ppm (relative to CFCl₃) |

| Infrared (IR) | Carbonyl (C=O) stretch: ~1780 cm⁻¹, C-F stretches: ~1100-1300 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹ |

Synthesis of this compound

(S)-MTPA-Cl is typically synthesized from its corresponding carboxylic acid, (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid), by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from (S)-Mosher's Acid

Materials:

-

(S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-Mosher's acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude (S)-MTPA-Cl can be purified by distillation under reduced pressure to yield the pure product.

Application in Stereochemical Analysis: The Mosher's Method

The primary application of (S)-MTPA-Cl is in the Mosher's ester analysis, a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols and primary/secondary amines.[3][4] The method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with both (R)- and (S)-MTPA-Cl. The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum.

Experimental Protocol: Derivatization of a Chiral Alcohol

Materials:

-

Chiral alcohol of unknown stereochemistry

-

(S)-(+)-MTPA-Cl and (R)-(-)-MTPA-Cl

-

Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)

-

Anhydrous deuterated solvent for NMR (e.g., CDCl₃)

-

Dry NMR tubes and standard laboratory glassware

Procedure:

-

Reaction Setup: In two separate, dry NMR tubes, dissolve a small amount of the chiral alcohol (typically 1-5 mg) in anhydrous CDCl₃.

-

Addition of Base: To each tube, add a slight excess of anhydrous pyridine.

-

Derivatization: To one tube, add a slight excess (1.1-1.5 equivalents) of (S)-MTPA-Cl. To the other tube, add a similar excess of (R)-MTPA-Cl.

-

Reaction: Cap the NMR tubes and gently agitate to mix the contents. The reaction is typically complete within 15-30 minutes at room temperature.

-

NMR Analysis: Directly acquire ¹H NMR spectra for both diastereomeric ester products.

-

Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. Calculate the difference in chemical shifts (Δδ = δS - δR). The sign of Δδ for protons on either side of the Mosher ester plane reveals the absolute configuration of the alcohol.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the core reaction and workflow associated with (S)-MTPA-Cl.

References

- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 2. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mosher's Reagent versus Mosher's Acid: Principles, Protocols, and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemical analysis, the unambiguous determination of enantiomeric excess (ee) and absolute configuration is paramount. Among the array of techniques available, the Mosher's method, a powerful NMR-based approach, has remained a cornerstone for over five decades. This guide provides a comprehensive technical overview of Mosher's acid and its more reactive counterpart, Mosher's reagent, detailing their distinct roles, experimental applications, and the interpretation of the resulting NMR data.

Differentiating Mosher's Acid and Mosher's Reagent

At the heart of the Mosher's method lies α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a chiral carboxylic acid developed by Harry S. Mosher. It is crucial to distinguish between two forms of this compound:

-

Mosher's Acid (MTPA): This is the chiral carboxylic acid itself, existing as two enantiomers, (R)-(+)-MTPA and (S)-(-)-MTPA. While it can be used directly in esterification or amidation reactions, typically with coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), its reactivity is moderate.[1]

-

Mosher's Reagent (MTPA-Cl): This is the more reactive acyl chloride derivative of Mosher's acid, also available in both (R) and (S) enantiomeric forms.[2] Due to its enhanced reactivity, Mosher's reagent is more commonly employed for the derivatization of chiral alcohols and amines, often proceeding under milder conditions and with shorter reaction times.[2][3]

The fundamental principle of the Mosher's method involves the reaction of a chiral substrate (e.g., a secondary alcohol or a primary/secondary amine) with an enantiomerically pure form of Mosher's reagent. This reaction converts a pair of enantiomers into a pair of diastereomers (Mosher's esters or amides), which, unlike the original enantiomers, exhibit distinct physical and spectroscopic properties, most notably different chemical shifts in their ¹H and ¹⁹F NMR spectra.[4][5][6]

Core Applications and Properties

The primary applications of Mosher's acid and its reagent are the determination of enantiomeric excess and the assignment of absolute configuration of chiral alcohols and amines.

| Feature | Mosher's Acid (MTPA) | Mosher's Reagent (MTPA-Cl) |

| Chemical Identity | α-methoxy-α-trifluoromethylphenylacetic acid | α-methoxy-α-trifluoromethylphenylacetyl chloride |